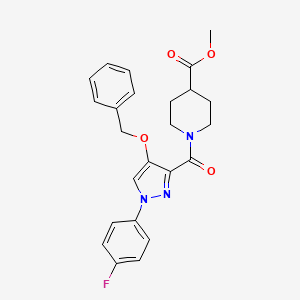
methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic chemical with a structure that suggests a unique arrangement of a piperidine ring, pyrazole ring, and various functional groups
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis involves a multi-step process, beginning with the preparation of intermediate compounds.
Formation of the pyrazole ring: : This is usually achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the benzyl group: : Benzylation can be performed using benzyl chloride and a suitable base.
Formation of the piperidine ring: : This typically involves the cyclization of a suitably substituted carbonyl compound.
Industrial production methods: : Industrial production would likely follow a similar multi-step synthesis but optimized for scale. This includes using large-scale reactors, continuous flow methods, and efficient purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, especially at the benzyloxy or piperidine ring, depending on the reagents and conditions used.
Reduction: : Reduction could target the pyrazole ring or the fluorophenyl group, usually using hydrogenation or hydride donors.
Substitution: : Various substituents on the pyrazole or piperidine ring could be replaced under appropriate conditions.
Common reagents and conditions
Oxidation: : Reagents like KMnO₄, CrO₃, or PCC.
Reduction: : Catalysts like Pd/C with hydrogen gas or reducing agents like NaBH₄.
Substitution: : Halogenation agents for electrophilic substitution, or strong bases for nucleophilic substitution.
Major products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Variously substituted pyrazole or piperidine derivatives.
Scientific Research Applications
In Chemistry: : The compound serves as a building block for synthesizing more complex molecules.
In Biology: : It might be used as a ligand in binding studies due to its multiple functional groups which can interact with biological macromolecules.
In Medicine:
In Industry: : Uses in material science for the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, targeting specific proteins or receptors. The benzyl and fluorophenyl groups may participate in pi-stacking interactions, while the carboxylate group could form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate" stands out due to its unique combination of functional groups which may offer enhanced selectivity or potency in its applications.
Similar compounds
Compounds containing the pyrazole ring, like certain nonsteroidal anti-inflammatory drugs.
Piperidine derivatives, which are commonly found in various pharmaceuticals.
By threading through the various aspects, it's clear that this compound is not just a simple molecule but a significant player with versatile applications and intriguing properties.
Properties
IUPAC Name |
methyl 1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-31-24(30)18-11-13-27(14-12-18)23(29)22-21(32-16-17-5-3-2-4-6-17)15-28(26-22)20-9-7-19(25)8-10-20/h2-10,15,18H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPRAAAZJIUGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
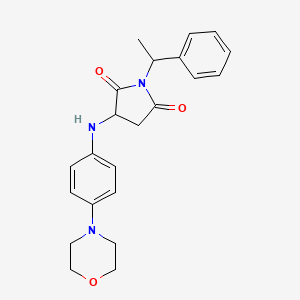
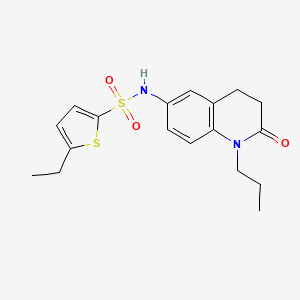
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

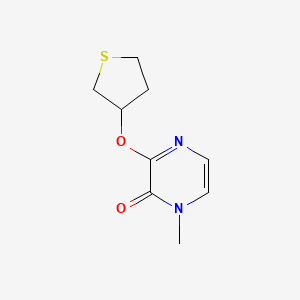
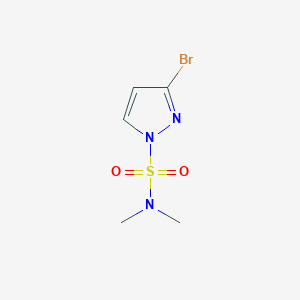
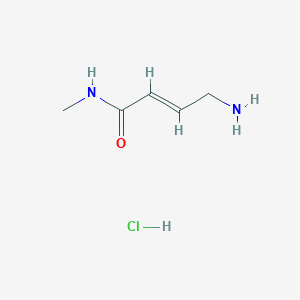

![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)
![{[4-(3-Methoxypyrrolidin-1-YL)phenyl]sulfamoyl}dimethylamine](/img/structure/B2649311.png)
